7-Chloro-2,5-diphenyl[1,3]thiazolo[3,2-a]quinazolin-10-ium-1-olate
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Overview
Description
7-Chloro-2,5-Diphenyl-10λ⁵-[1,3]Thiazolo[3,2-a]Quinazolin-10-Ylium-1-Olate is a complex heterocyclic compound that features a thiazole ring fused with a quinazoline moiety. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2,5-Diphenyl-10λ⁵-[1,3]Thiazolo[3,2-a]Quinazolin-10-Ylium-1-Olate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory methods, with optimization for scale, yield, and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions may target the quinazoline moiety, altering its electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are employed under controlled conditions.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use in developing new therapeutic agents.
Industry: Applications in the development of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 7-Chloro-2,5-Diphenyl-10λ⁵-[1,3]Thiazolo[3,2-a]Quinazolin-10-Ylium-1-Olate involves interactions with various molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, and DNA.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and microbial inhibition.
Comparison with Similar Compounds
Thiazole Derivatives: Compounds such as sulfathiazole and ritonavir share the thiazole ring structure and exhibit similar biological activities.
Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used in cancer therapy, share the quinazoline moiety.
Uniqueness: 7-Chloro-2,5-Diphenyl-10λ⁵-[1,3]Thiazolo[3,2-a]Quinazolin-10-Ylium-1-Olate is unique due to its specific fusion of thiazole and quinazoline rings, which imparts distinct electronic and steric properties, potentially leading to unique biological activities and applications.
Properties
Molecular Formula |
C22H13ClN2OS |
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Molecular Weight |
388.9 g/mol |
IUPAC Name |
7-chloro-2,5-diphenyl-[1,3]thiazolo[3,2-a]quinazolin-1-one |
InChI |
InChI=1S/C22H13ClN2OS/c23-16-11-12-18-17(13-16)19(14-7-3-1-4-8-14)24-22-25(18)21(26)20(27-22)15-9-5-2-6-10-15/h1-13H |
InChI Key |
AOUYODBNMDDWTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=S=C(C(=O)N3C4=C2C=C(C=C4)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
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